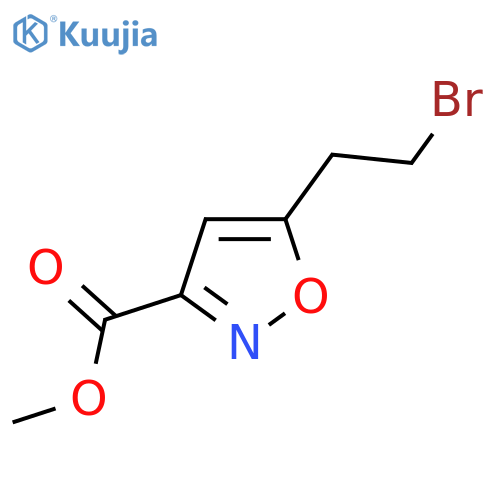Cas no 2732244-98-1 (Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate)

2732244-98-1 structure
商品名:Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate
Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-37104819
- 2732244-98-1
- methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate
- Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate
-
- インチ: 1S/C7H8BrNO3/c1-11-7(10)6-4-5(2-3-8)12-9-6/h4H,2-3H2,1H3
- InChIKey: HJBIWTNZMFBYQQ-UHFFFAOYSA-N
- ほほえんだ: BrCCC1=CC(C(=O)OC)=NO1
計算された属性
- せいみつぶんしりょう: 232.96876g/mol
- どういたいしつりょう: 232.96876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37104819-0.25g |
methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 0.25g |
$538.0 | 2023-06-04 | |
| Enamine | EN300-37104819-0.1g |
methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 0.1g |
$376.0 | 2023-06-04 | |
| Enamine | EN300-37104819-0.5g |
methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 0.5g |
$847.0 | 2023-06-04 | |
| Enamine | EN300-37104819-5.0g |
methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 5g |
$3147.0 | 2023-06-04 | |
| Aaron | AR0291BQ-1g |
methyl5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 1g |
$1519.00 | 2025-02-17 | |
| 1PlusChem | 1P02913E-10g |
methyl5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 10g |
$5831.00 | 2024-05-07 | |
| 1PlusChem | 1P02913E-1g |
methyl5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 1g |
$1405.00 | 2024-05-07 | |
| 1PlusChem | 1P02913E-5g |
methyl5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 5g |
$3952.00 | 2024-05-07 | |
| Aaron | AR0291BQ-100mg |
methyl5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 100mg |
$542.00 | 2025-02-17 | |
| 1PlusChem | 1P02913E-500mg |
methyl5-(2-bromoethyl)-1,2-oxazole-3-carboxylate |
2732244-98-1 | 95% | 500mg |
$1109.00 | 2024-05-07 |
Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
2732244-98-1 (Methyl 5-(2-bromoethyl)-1,2-oxazole-3-carboxylate) 関連製品
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 13769-43-2(potassium metavanadate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
